molecular formula C5H6BF3N2O2 B3238740 Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- CAS No. 1416786-60-1

Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-

Cat. No.: B3238740
CAS No.: 1416786-60-1
M. Wt: 193.92 g/mol
InChI Key: VHDBEYOBWQKKMY-UHFFFAOYSA-N
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Description

This compound features a pyrazole ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and a boronic acid moiety at the 4-position. The trifluoroethyl group introduces strong electron-withdrawing effects due to the three fluorine atoms, which significantly influence the compound’s electronic properties, solubility, and stability . It is commonly used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated heterocycles, which are critical in pharmaceutical and materials science . The pinacol ester derivative (CAS: 1049730-42-8) is often employed to enhance stability during storage and reactions .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3N2O2/c7-5(8,9)3-11-2-4(1-10-11)6(12)13/h1-2,12-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDBEYOBWQKKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of enzyme inhibitors and as a tool for studying protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, potentially inhibiting their activity or altering their function. The trifluoroethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The trifluoroethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

A. 1-(2-Chlorophenyl)-1H-Pyrazol-4-yl-Boronic Acid (CAS: N/A; )
  • Substituent : 2-Chlorophenyl (aromatic, electron-withdrawing).
  • Molecular Weight : 222.437 g/mol.
  • Key Differences: The chlorophenyl group enhances π-π stacking interactions but lacks the steric and electronic effects of trifluoroethyl.
B. [1-(2-Fluoroethyl)-1H-Pyrazol-4-yl]Boronic Acid (CAS: 1678534-27-4; )
  • Substituent : 2-Fluoroethyl (less fluorinated than trifluoroethyl).
  • Molecular Weight : 157.94 g/mol.
  • Key Differences :
    • Reduced electron-withdrawing effect due to only one fluorine atom.
    • Lower predicted boiling point (350.6°C vs. higher for trifluoroethyl analogs) .
C. 1-Benzyl-1H-Pyrazol-4-yl-Boronic Acid (CAS: 852362-22-2; )
  • Substituent : Benzyl (bulky, aromatic).
  • Molecular Weight : 190.02 g/mol.
  • Demonstrated kinase inhibition activity (e.g., Aurora A), suggesting divergent biological applications compared to trifluoroethyl analogs .

Fluorination Impact on Bioactivity and Stability

The trifluoroethyl group confers unique advantages:

  • Enhanced Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in biological systems .
  • Solubility: Trifluoroethyl may reduce aqueous solubility compared to non-fluorinated analogs but improve lipid bilayer penetration .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Properties
B-[1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl]- Trifluoroethyl ~210 (parent acid estimated) High metabolic stability, strong electron-withdrawing effects, pinacol ester available
1-(2-Chlorophenyl)-1H-Pyrazol-4-yl- 2-Chlorophenyl 222.437 Enhanced π-π stacking, moderate hydrophobicity
[1-(2-Fluoroethyl)-1H-Pyrazol-4-yl]- 2-Fluoroethyl 157.94 Lower boiling point, reduced fluorine impact
1-Benzyl-1H-Pyrazol-4-yl- Benzyl 190.02 Steric hindrance, kinase inhibition activity

Biological Activity

Boronic acids are a class of organic compounds characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The compound Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- (CAS: 1416786-60-1) is a specialized boronic acid derivative that has gained attention for its diverse biological activities and applications in medicinal chemistry.

  • Molecular Formula : C5_5H6_6BF3_3N2_2O2_2
  • Molecular Weight : 193.92 g/mol
  • IUPAC Name : (1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)boronic acid
  • Structural Features : The presence of the trifluoroethyl group enhances the compound's reactivity and specificity in biological systems.

Boronic acid derivatives like B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- are known to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact selectively with various biomolecules, including enzymes and receptors. The trifluoroethyl moiety can enhance binding affinity and specificity, making these compounds particularly useful in drug design.

Enzyme Inhibition

Boronic acids have been extensively studied for their potential as enzyme inhibitors. The compound B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example:

  • Inhibition of Proteasomes : Boronic acids are known to inhibit proteasomes, which play a critical role in protein degradation. Studies have indicated that this compound may exhibit similar properties, potentially leading to applications in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance:

  • Tubulin Polymerization Inhibition : Research has demonstrated that certain boronic acid-containing compounds can inhibit tubulin polymerization, leading to apoptosis in cancer cells. The IC50 values for some derivatives were found to be as low as 0.48–2.1 µM against various cancer cell lines .

Lipid Metabolism Regulation

Boronic acids have also been implicated in the regulation of lipid metabolism:

  • SREBP Target Gene Expression : Compounds similar to B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- have been shown to inhibit SREBP (Sterol Regulatory Element-Binding Protein) target gene expression, which is crucial for lipid biosynthesis .

Case Study 1: Anticancer Properties

A study investigated the effects of boronic acid derivatives on cancer cell lines. The results indicated that compounds with structural similarities to B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- exhibited significant growth inhibition in various cancer models. This was attributed to their ability to disrupt microtubule dynamics through tubulin polymerization inhibition.

Case Study 2: Enzyme Inhibition in Metabolic Disorders

Another study focused on the role of boronic acids in metabolic disorders. It was found that B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- effectively inhibited key enzymes involved in lipid metabolism pathways. This inhibition was linked to reduced expression of genes associated with fatty acid synthesis and cholesterol metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Bortezomib Boronic acid derivativeProteasome inhibitor used in multiple myeloma
Phenylboronic Acid Simpler structureGeneral enzyme inhibition
Tris(2,2,2-trifluoroethyl) Borate Similar trifluoroethyl groupPotential applications in materials science

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing boronic acid derivatives like B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-boronic acid?

  • Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a primary method, utilizing aryl halides and palladium catalysts to form carbon-carbon bonds . Automated systems (e.g., IMCR-enabled workflows) can optimize reaction conditions and yields by screening boronic acid building blocks in high-throughput syntheses . For unstable intermediates, prodrug strategies (e.g., boronic esters) are employed to improve purification and stability during multi-step syntheses .

Q. How do boronic acids participate in chemical reactions relevant to drug discovery?

  • Methodological Answer : Boronic acids undergo Suzuki-Miyaura coupling for biaryl synthesis, oxidation/reduction to modulate reactivity, and substitution reactions for functionalization. Computational rational design aids in incorporating boronic acids as bioisosteres (e.g., replacing carboxylic acids) to enhance drug activity or pharmacokinetics .

Q. What role do boronic acids play in fluorescence-based sensing applications?

  • Methodological Answer : Boronic acids bind cis-diols (e.g., glucose) or glycoproteins via reversible ester formation. Fluorescent sensors use photoinduced electron transfer (PeT) mechanisms, where analyte binding alters emission intensity. For example, carbazole-based boronic acid sensors exhibit pH-dependent fluorescence for selective detection of α-hydroxyl carboxylic acids . Surface modifications (e.g., carbon dots) enhance selectivity for Gram-positive bacteria via glycolipid interactions .

Advanced Research Questions

Q. How can non-specific binding interfere with boronic acid-based glycoprotein analysis, and how is this mitigated?

  • Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic forces) reduce selectivity. Adjusting buffer systems (e.g., using borate buffers at elevated pH) minimizes non-specific binding. SPR spectroscopy on AECPBA-functionalized surfaces demonstrated that optimizing pH and ionic strength improves discrimination between glycosylated and non-glycosylated proteins .

Q. What strategies are effective in overcoming challenges in MALDI-MS analysis of boronic acid-containing peptides?

  • Methodological Answer : Free boronic acids undergo dehydration/trimerization to boroxines, complicating MS interpretation. Derivatization with diols (e.g., 2,3-butanedione) forms stable cyclic esters, preventing boroxine artifacts. Alternatively, ortho-amino methyl groups protect boron from cyclization, enabling direct MALDI-MS sequencing .

Q. How does structural modification of boronic acids influence their thermal stability for materials science applications?

  • Methodological Answer : Aromatic boronic acids (e.g., pyrene derivatives) exhibit exceptional thermal stability (>600°C) due to extended conjugation and rigid structures. Thermogravimetric analysis (TGA) identifies degradation pathways, showing that electron-withdrawing groups (e.g., trifluoroethyl) enhance stability by reducing oxidative decomposition .

Q. What computational and experimental approaches optimize boronic acid incorporation into therapeutic agents?

  • Methodological Answer : Rational design via DFT/TDDFT calculations predicts binding affinities and electronic properties. For example, d-PeT sensors were developed by modeling electron transfer rates using Marcus theory . In drug design, boronic acids are used as protease inhibitors (e.g., bortezomib) by mimicking transition-state tetrahedral intermediates .

Data Contradiction and Resolution

Q. Why do some studies report conflicting results on boronic acid selectivity in glycoprotein binding?

  • Resolution : Selectivity depends on experimental conditions. While AECPBA surfaces show pH-dependent binding , polymer-modified sensors (e.g., poly-nordihydroguaiaretic acid) reduce interference from plasma proteins via molecular sieving . Contradictions arise from differences in surface functionalization, buffer systems, or analyte concentrations.

Q. How can boroxine formation during synthesis be both detrimental and advantageous?

  • Resolution : Boroxines complicate MS analysis but can stabilize intermediates during storage. Controlled trimerization is leveraged in materials science (e.g., self-healing polymers) but avoided in drug synthesis via diol derivatization .

Methodological Tables

Application Key Method Reference
Suzuki-Miyaura CouplingPd-catalyzed aryl halide coupling
Fluorescent Sensingd-PeT carbazole boronic acid design
Glycoprotein AnalysisSPR with AECPBA surfaces
MALDI-MS OptimizationDiol derivatization to prevent boroxines

Key Takeaways

  • Synthesis : Prioritize prodrug strategies and automated workflows for reproducibility .
  • Sensing : Use polymer matrices (e.g., redox-active polymers) to enhance sensor stability .
  • Drug Design : Employ computational modeling to predict bioisostere efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-
Reactant of Route 2
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Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-

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